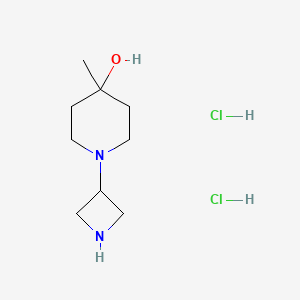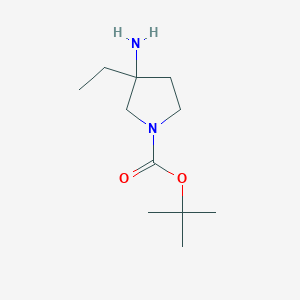
4-Bromo-3-cyclopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-cyclopropoxybenzoic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It belongs to the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-cyclopropoxybenzoic acid consists of a benzoic acid core with a bromine atom at the 4-position and a cyclopropoxy group at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-cyclopropoxybenzoic acid are not available, benzoic acid derivatives are known to undergo various reactions. For instance, benzoic acid can react with OH, NO3, and SO4− radicals in the atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-cyclopropoxybenzoic acid include a molecular weight of 257.08 g/mol and a molecular formula of C10H9BrO3 .科学的研究の応用
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants found in brominated flame retardants. These compounds, similar in structure to their chlorinated counterparts, are produced during combustion processes and have raised health concerns due to their potential toxic effects, including liver toxicity and endocrine disruption. Research suggests that the biological effects of PBDDs and PBDFs are comparable to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), indicating significant environmental and health implications of these brominated compounds (Mennear & Lee, 1994).
Health Effects of PBDDs and PBDFs
The health effects of PBDDs and PBDFs have been a concern due to their similarity to PCDDs and PCDFs. While extensive research has been conducted on the health effects of chlorinated dioxins and furans, less is known about the brominated and mixed chloro/bromo homologs. However, available literature suggests that brominated compounds share similar toxicity profiles with their chlorinated homologs. The increasing use of brominated flame retardants has heightened concerns over potential human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).
Gallic Acid: Anti-inflammatory Properties
Gallic acid, a naturally occurring compound, has garnered attention for its potent anti-inflammatory properties. This review highlights the pharmacological activities and mechanisms of action of gallic acid in inflammatory diseases, suggesting its potential as a candidate for treating various inflammation-related conditions. Gallic acid's actions involve modulating MAPK and NF-κB signaling pathways, indicating its therapeutic potential beyond the scope of brominated compounds but relevant in the context of biochemical research (Bai et al., 2020).
Analytical Methods for Antioxidant Activity
Research on antioxidants, including those derived from brominated compounds, is crucial in fields ranging from food engineering to pharmacy. This review discusses various tests used to determine antioxidant activity, highlighting the importance of antioxidants in mitigating oxidative stress and their implications in health and disease. The detailed analysis of these methods underscores the relevance of brominated compounds in scientific research, given their potential antioxidant properties (Munteanu & Apetrei, 2021).
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-cyclopropyloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPDGZVOQAZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)






![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)


![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)